Cas no 2171864-23-4 (5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine)

5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine
- EN300-1595917
- 2171864-23-4
- [5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
-
- インチ: 1S/C11H20N4O/c1-2-16-7-6-15-11(9-4-3-5-9)10(8-12)13-14-15/h9H,2-8,12H2,1H3
- InChIKey: JTYRENAZXCBFHG-UHFFFAOYSA-N
- ほほえんだ: O(CC)CCN1C(=C(CN)N=N1)C1CCC1
計算された属性
- せいみつぶんしりょう: 224.16371127g/mol
- どういたいしつりょう: 224.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 66Ų
5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595917-10.0g |
[5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2171864-23-4 | 10g |
$5897.0 | 2023-06-04 | ||
Enamine | EN300-1595917-0.05g |
[5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2171864-23-4 | 0.05g |
$1152.0 | 2023-06-04 | ||
Enamine | EN300-1595917-0.1g |
[5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2171864-23-4 | 0.1g |
$1207.0 | 2023-06-04 | ||
Enamine | EN300-1595917-1000mg |
[5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2171864-23-4 | 1000mg |
$1371.0 | 2023-09-23 | ||
Enamine | EN300-1595917-2500mg |
[5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2171864-23-4 | 2500mg |
$2688.0 | 2023-09-23 | ||
Enamine | EN300-1595917-50mg |
[5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2171864-23-4 | 50mg |
$1152.0 | 2023-09-23 | ||
Enamine | EN300-1595917-10000mg |
[5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2171864-23-4 | 10000mg |
$5897.0 | 2023-09-23 | ||
Enamine | EN300-1595917-1.0g |
[5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2171864-23-4 | 1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1595917-0.25g |
[5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2171864-23-4 | 0.25g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1595917-5.0g |
[5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2171864-23-4 | 5g |
$3977.0 | 2023-06-04 |
5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamineに関する追加情報
Introduction to 5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 2171864-23-4)
5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2171864-23-4, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and therapeutic development. The presence of a cyclobutyl group, an ethoxyethyl substituent, and a triazolyl moiety in its molecular framework contributes to its distinct chemical and pharmacological characteristics, making it a subject of interest for researchers aiming to develop novel pharmacological agents.
The compound's structure is characterized by a triazol-4-ylmethanamine core, which is a key pharmacophore in many bioactive molecules. The triazole ring is known for its stability and ability to engage in hydrogen bonding interactions with biological targets, which is crucial for the design of drugs with enhanced binding affinity and selectivity. Additionally, the cyclobutyl group provides steric hindrance and influences the compound's solubility and metabolic stability, while the 2-ethoxyethyl side chain enhances lipophilicity, potentially improving membrane permeability and oral bioavailability.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways relevant to human health. The 5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine structure has been investigated for its potential role as an intermediate or lead compound in the synthesis of drugs targeting inflammatory diseases, neurodegenerative disorders, and infectious diseases. Its unique combination of functional groups makes it a versatile scaffold for medicinal chemists to modify and optimize for specific therapeutic applications.
One of the most compelling aspects of this compound is its potential interaction with enzymes and receptors involved in disease pathways. For instance, studies have suggested that derivatives of the triazolylmethanamine motif may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression and other metabolic disorders. The cyclobutyl substituent may further modulate these interactions by influencing the conformational flexibility of the molecule, thereby enhancing its binding affinity to target proteins.
The ethoxyethyl group at the 1-position not only contributes to the compound's lipophilicity but also serves as a site for further chemical modification. This allows researchers to introduce additional functional groups or linkers that can enhance drug-like properties such as solubility, tissue distribution, and metabolic stability. Such modifications are critical in drug development pipelines where optimizing pharmacokinetic profiles is essential for achieving therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. These studies have revealed that 5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine can interact with biological targets through multiple non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking. This multifaceted binding capability makes it an attractive candidate for developing drugs with broad-spectrum activity.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include cycloaddition reactions between azides and alkynes to form the triazole ring, followed by nucleophilic substitution reactions to introduce the cyclobutyl and ethoxyethyl groups. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability.
In conclusion,5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 2171864-23-4) represents a promising candidate for further exploration in drug discovery. Its unique structural features offer opportunities for designing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new biological targets and mechanisms underlying human diseases,this compound will likely play a significant role in developing innovative treatments across multiple therapeutic areas.
2171864-23-4 (5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine) 関連製品
- 1421494-12-3(2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide)
- 1804134-84-6(1-Bromo-1-(2-(chloromethyl)-4-(trifluoromethyl)phenyl)propan-2-one)
- 1797181-56-6(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide)
- 2228217-71-6(4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene)
- 132510-07-7(Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride)
- 946321-06-8(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide)
- 946315-14-6(1-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-3-(trifluoromethyl)benzenesulfonylpiperazine)
- 1795420-84-6(4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine)
- 1846-48-6(6,6-Dimethylbicyclo[3.1.0]hexan-2-one)
- 2230049-89-3(5-(1,2,2-triphenylvinyl)furan-2-carbaldehyde)


